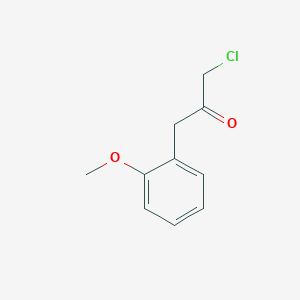

1-Chloro-3-(2-methoxyphenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

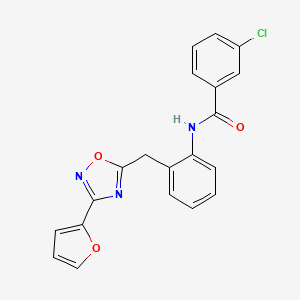

“1-Chloro-3-(2-methoxyphenyl)propan-2-one” is a chemical compound with a molecular weight of 198.65 . It is a light-yellow to yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a compound was synthesized in a flat-bottomed flask by adding methanol, 2-hydroxy acetophenone, sodium hydroxide solution, and p-anisaldehyde. The reaction mixture was kept under stirring at 80°C for 4 hours .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 .Chemical Reactions Analysis

There are studies on the kinetic resolution of similar compounds . For instance, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug . PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .Physical and Chemical Properties Analysis

“this compound” is a light-yellow to yellow to brown solid at room temperature .Applications De Recherche Scientifique

Synthesis and Stereochemistry

1-Chloro-3-(2-methoxyphenyl)propan-2-one has been utilized in the synthesis and study of stereochemistry in organic compounds. It's been converted by C-C coupling into diastereomeric compounds, which are crucial for understanding the stereochemical properties of organic molecules (Schickaneder, Grill, & Wagner, 1979).

Antimicrobial and Antiradical Activity

This compound is significant in the synthesis of antimicrobial and antiradical agents. Research has shown that derivatives of this compound exhibit lower biological activities in comparison with certain types of beta blockers, but still hold potential for development as antimicrobial agents (Čižmáriková et al., 2020).

Photocyclization Studies

The photocyclization of derivatives of this compound to flavones indicates significant potential for these compounds in chemical reactions that are light-induced, offering pathways for synthesis of complex organic structures (Košmrlj & Šket, 2007).

Spectroscopic Analysis and Molecular Docking

Detailed spectroscopic analysis and molecular docking studies of this compound reveal its potential in the field of biochemistry, particularly in understanding the molecular interactions and reactivity properties of various chemical structures (Viji et al., 2020).

Antioxidative Properties

Investigations into antioxidative phenylpropanoids derived from berries of Pimenta dioica have included this compound, demonstrating its relevance in the study of natural products and their antioxidative capabilities (Kikuzaki et al., 1999).

Synthesis of Novel Compounds

The compound has been used in the synthesis of a range of novel compounds, with applications in various fields including antimicrobial activity and materials science. These studies highlight its versatility as a chemical precursor (Nagamani et al., 2018).

Chemistry of Derivatives

Studies on the chemistry of derivatives of methoxychlor, where this compound plays a role, contribute to our understanding of organic compounds and their potential applications in various chemical processes (Baarschers & Vukmanich, 1986).

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-3-(2-methoxyphenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYZVHRRAMJHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

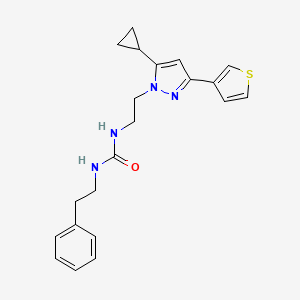

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2663352.png)

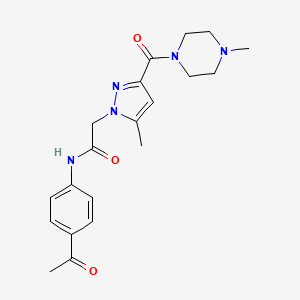

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2663353.png)

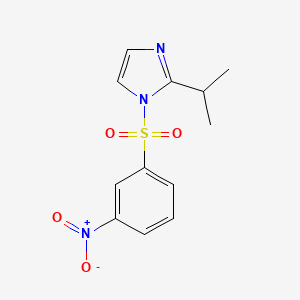

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)

![9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2663367.png)

![5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2663370.png)